molecular formula C16H25N3O2 B10969659 1-(2-Methoxy-5-methylphenyl)-3-[2-(piperidin-1-yl)ethyl]urea

1-(2-Methoxy-5-methylphenyl)-3-[2-(piperidin-1-yl)ethyl]urea

Cat. No.: B10969659
M. Wt: 291.39 g/mol
InChI Key: BHYTZCHEZMHXBM-UHFFFAOYSA-N
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Description

N-(2-METHOXY-5-METHYLPHENYL)-N’-(2-PIPERIDINOETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-N’-(2-PIPERIDINOETHYL)UREA typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 2-piperidinoethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods such as crystallization or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-5-METHYLPHENYL)-N’-(2-PIPERIDINOETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-N’-(2-PIPERIDINOETHYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHOXY-5-METHYLPHENYL)-N’-(2-PIPERIDINOETHYL)CARBAMATE
  • N-(2-METHOXY-5-METHYLPHENYL)-N’-(2-PIPERIDINOETHYL)THIOUREA

Uniqueness

N-(2-METHOXY-5-METHYLPHENYL)-N’-(2-PIPERIDINOETHYL)UREA is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(2-piperidin-1-ylethyl)urea

InChI

InChI=1S/C16H25N3O2/c1-13-6-7-15(21-2)14(12-13)18-16(20)17-8-11-19-9-4-3-5-10-19/h6-7,12H,3-5,8-11H2,1-2H3,(H2,17,18,20)

InChI Key

BHYTZCHEZMHXBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCCN2CCCCC2

Origin of Product

United States

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